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The ICH Q2(R2) guideline outlines the core validation characteristics required to demonstrate that an

analytical procedure is suitable for its intended purpose [1] [2]. The table below summarizes these key

parameters.
Validation Obijective & Typical Experimental Protocol & Acceptance
Characteristic Definition Criteria

| Specificity | Ability to assess the analyte unequivocally in the presence of other components like impurities,
degradants, or excipients [3]. | Protocol: Inject blank, placebo, standard, and sample solutions. Subject the
sample to stress conditions (e.g., acid/base, oxidation, heat, light). Compare chromatograms to show no
interference at the analyte peak [3]. Criteria: Peak purity of the analyte should be demonstrated (e.g., via
PDA detector), and the resolution from the nearest impurity/degradant peak should be specified. | | Accuracy
| Closeness of agreement between the conventional true value and the value found [1]. | Protocol: Prepare
and analyze a minimum of 3 concentration levels (e.g., 50%, 100%, 150% of target), with 3 replicates each,
using a placebo spiked with known amounts of the analyte. Criteria: The mean recovery at each level
should be within a specified range (e.g., 98.0% - 102.0%). | | Precision (Repeatability) | Closeness of
agreement between a series of measurements from multiple sampling of the same homogeneous sample. |
Protocol: Analyze a minimum of 6 independent determinations at 100% of the test concentration. Criteria:
The relative standard deviation (RSD) of the results should be within a pre-defined limit (e.g., NMT 2.0%). |

| Linearity | Ability of the procedure to obtain test results directly proportional to the concentration of the
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analyte. | Protocol: Prepare and analyze a minimum of 5 concentration levels, from below to above the
expected range (e.g., from 50% to 150%). Perform regression analysis. Criteria: The correlation coefficient
(r) should be > 0.999, and the y-intercept should not be significantly different from zero. | | Range | The
interval between the upper and lower concentrations for which linearity, accuracy, and precision have been
demonstrated. | Defined based on the linearity and precision studies. For assay, a typical range is 80-120% of
the target concentration. | | LOD / LOQ | LOD (Limit of Detection): Lowest amount of analyte that can be
detected. LOQ (Limit of Quantification): Lowest amount that can be quantified with acceptable accuracy
and precision. | Protocol: Determined based on a signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or
by statistical methods using the standard deviation of the response and the slope [3]. Criteria: At the LOQ,

precision (RSD) and accuracy should be demonstrated. |

Workflow for Method Validation

The following diagram illustrates the typical workflow for developing and validating an analytical method

according to ICH guidelines, integrating the parameters from the table above.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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